molecular formula C8H6AsClO2 B13963118 Arsine, chlorodi(2-furyl)- CAS No. 64049-08-7

Arsine, chlorodi(2-furyl)-

Cat. No.: B13963118
CAS No.: 64049-08-7
M. Wt: 244.50 g/mol
InChI Key: CBHQCIIFSGSSEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-FurylMgBr+AsCl3Chlorodi(2-furyl)arsine+MgBrCl\text{2-FurylMgBr} + \text{AsCl}_3 \rightarrow \text{Chlorodi(2-furyl)arsine} + \text{MgBrCl} 2-FurylMgBr+AsCl3​→Chlorodi(2-furyl)arsine+MgBrCl

Industrial Production Methods

Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to arsine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.

    Reduction: Arsine (AsH3) and its derivatives.

    Substitution: Various substituted arsines depending on the nucleophile used.

Scientific Research Applications

Chlorodi(2-furyl)arsine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies on its biological activity and potential toxicity are ongoing.

    Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.

    Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.

Mechanism of Action

The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.

    Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.

    Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.

Uniqueness

Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties

Properties

CAS No.

64049-08-7

Molecular Formula

C8H6AsClO2

Molecular Weight

244.50 g/mol

IUPAC Name

chloro-bis(furan-2-yl)arsane

InChI

InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H

InChI Key

CBHQCIIFSGSSEP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[As](C2=CC=CO2)Cl

Origin of Product

United States

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